Cas no 17966-16-4 ((R)-3-(Phosphonooxy)propane-1,2-diyl Distearate)

(R)-3-(Phosphonooxy)propane-1,2-diyl Distearate Chemical and Physical Properties
Names and Identifiers
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- Octadecanoic acid, (1R)-1-[(phosphonooxy)methyl]-1,2-ethanediylester
- (R)-3-(Phosphonooxy)propane-1,2-diyl Distearate
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- Inchi: 1S/C39H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H2,42,43,44)
- InChI Key: YFWHNAWEOZTIPI-UHFFFAOYSA-N
- SMILES: CCCCCCCCCCCCCCCCCC(OCC(OC(CCCCCCCCCCCCCCCCC)=O)COP(=O)(O)O)=O
(R)-3-(Phosphonooxy)propane-1,2-diyl Distearate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P353775-10mg |
(R)-3-(Phosphonooxy)propane-1,2-diyl Distearate |
17966-16-4 | 10mg |
$253.00 | 2023-05-17 | ||
TRC | P353775-250mg |
(R)-3-(Phosphonooxy)propane-1,2-diyl Distearate |
17966-16-4 | 250mg |
$ 3000.00 | 2023-09-06 | ||
TRC | P353775-100mg |
(R)-3-(Phosphonooxy)propane-1,2-diyl Distearate |
17966-16-4 | 100mg |
$1918.00 | 2023-05-17 |
(R)-3-(Phosphonooxy)propane-1,2-diyl Distearate Related Literature
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
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W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
Additional information on (R)-3-(Phosphonooxy)propane-1,2-diyl Distearate
Research Brief on (R)-3-(Phosphonooxy)propane-1,2-diyl Distearate (CAS: 17966-16-4) in Chemical Biology and Pharmaceutical Applications
The compound (R)-3-(Phosphonooxy)propane-1,2-diyl Distearate (CAS: 17966-16-4) has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This phospholipid derivative, characterized by its stereospecific (R)-configuration and distearate fatty acid chains, serves as a critical building block in drug delivery systems and membrane biology studies. Recent advances in synthetic methodologies have enabled higher purity yields of this compound, facilitating more precise investigations into its biochemical interactions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a prodrug carrier for nucleotide analogs, leveraging its phosphonooxy group for targeted intracellular delivery. The research team observed a 40% increase in therapeutic index when using (R)-3-(Phosphonooxy)propane-1,2-diyl Distearate as a delivery vehicle for antiviral agents compared to conventional lipid nanoparticles. Structural analysis revealed that the (R)-configuration at the glycerol backbone significantly enhanced membrane fusion capabilities with host cells.
In cancer therapeutics, preclinical trials documented in Bioorganic & Medicinal Chemistry Letters (2024) highlight the compound's ability to self-assemble into stable micelles (CMC = 0.8 μM) that effectively encapsulate hydrophobic chemotherapeutic agents. The distearate chains provided exceptional serum stability (t1/2 > 24 hours in plasma), while the phosphonooxy group enabled pH-sensitive release in tumor microenvironments. These findings position 17966-16-4 as a promising candidate for next-generation nanomedicine platforms.
Metabolic studies using 31P-NMR spectroscopy have elucidated novel degradation pathways of this phospholipid derivative. Researchers at the European Molecular Biology Laboratory identified three major metabolites formed through sequential enzymatic cleavage, with the phosphonooxy group serving as the primary site for phosphatase activity. This metabolic profile suggests potential for designing targeted prodrugs with tunable activation kinetics.
The pharmaceutical industry has shown growing interest in scaled-up production of 17966-16-4, with recent patents (WO2023187542, US20240132615) disclosing improved synthetic routes achieving >95% enantiomeric purity. Process optimizations have reduced residual stearic acid content to <0.5%, addressing previous formulation stability challenges. Current Good Manufacturing Practice (cGMP) batches are being evaluated for Phase I clinical trials of lipid-conjugated mRNA vaccines.
Emerging applications in diagnostic imaging exploit the compound's ability to chelate 68Ga and 99mTc radionuclides through its phosphonooxy group. A multicenter study demonstrated successful lymph node mapping in breast cancer patients using technetium-99m labeled derivatives, showing 92% concordance with sentinel node biopsy results (European Journal of Nuclear Medicine, 2024).
Ongoing research directions include structural modifications to optimize biodistribution profiles and investigations into the compound's potential as an immune adjuvant. The unique combination of hydrolytic stability (t1/2 = 6.3 hours at pH 7.4) and enzymatic lability makes 17966-16-4 a versatile platform for multifunctional therapeutic agents. Future studies will likely explore its applications in gene delivery systems and as a component of artificial cell membranes.
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